molecular formula C7H6N2O B011371 2-Hydroxybenzimidazole CAS No. 102976-62-5

2-Hydroxybenzimidazole

Cat. No.: B011371
CAS No.: 102976-62-5
M. Wt: 134.14 g/mol
InChI Key: SILNNFMWIMZVEQ-UHFFFAOYSA-N
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Description

2-Hydroxybenzimidazole (2-HB, CAS 615-16-7) is a benzimidazole derivative characterized by a hydroxyl (-OH) substituent at the 2-position of the fused benzene-imidazole ring system. It is a white crystalline solid with a high melting point (>300°C) and a molecular weight of 134.14 g/mol . This compound is synthesized via oxidative degradation pathways of carbendazim (a benzimidazole fungicide) and is also utilized in diverse applications, including corrosion inhibition, material science (e.g., nonlinear optics), and as an intermediate in organic synthesis . Its low toxicity to aquatic organisms, such as Daphnia magna (EC₅₀ >100 mg/L), distinguishes it from more toxic benzimidazole derivatives like carbendazim .

Preparation Methods

Condensation with Hydroxy Sulfonate Intermediate

Synthetic Pathway and Reaction Conditions

This method, detailed in patent CN109336826A, involves a multi-step synthesis leveraging hydroxy sulfonate as a key intermediate . The process comprises three stages:

  • Synthesis of Hydroxy Sulfonate (a1):
    Sodium hydrogensulfite (0.1083 mol) is dissolved in 14 mL of pure water and stirred for 30 minutes. Benzaldehyde (0.1063 mol) is added, and the mixture reacts for 0.15 hours. The resulting white solid (a1) is filtered, washed with water, and vacuum-dried at 40°C for 5 hours. Yield ranges from 97.3% to 98.1%, with a melting point exceeding 300°C .

  • Synthesis of 2-Substituted Benzimidazole (a2):
    Hydroxy sulfonate (0.101 mol) and o-phenylenediamine (0.101 mol) are refluxed in 35 mL of ethanol. Post-reaction filtration and rotary evaporation yield a beige crystalline solid (a2) after recrystallization with 95% ethanol. This step achieves 88.5–90.0% yield, with a melting point of 289–291°C .

  • Conversion to 2-Hydroxybenzimidazole (a3):
    The 2-substituted benzimidazole derivative is treated with carboxylic acid under high-temperature hydrochloric acid conditions. Crude product recrystallization (2–5 times with 95% ethanol) and activated carbon decolorization yield white solid a3. Final yields reach 82.0–83.0%, with a melting point of 216–219°C .

Table 1: Reaction Parameters for Hydroxy Sulfonate Method

StepReagentsConditionsYieldMelting Point
a1Sodium hydrogensulfite, benzaldehyde30 min stirring, 0.15h reaction, 40°C drying97.3–98.1%>300°C
a2Hydroxy sulfonate, o-phenylenediamineEthanol reflux, recrystallization88.5–90.0%289–291°C
a32-Substituted benzimidazole, carboxylic acidHigh-temperature HCl, recrystallization82.0–83.0%216–219°C

Analytical Validation

Nuclear Magnetic Resonance (Bruker DRX 300 MHz) and infrared spectroscopy (Avatar 360 FT-IR) confirm intermediate and final product structures. Elemental analysis (Elementar Vario EL3) ensures purity, with deviations below 0.3% for C, H, and N .

Acid-Catalyzed Condensation with Urea

Single-Step Synthesis Protocol

Patent CN102775355A outlines a streamlined approach using o-phenylenediamine, urea, and acid catalysts . Key steps include:

  • Reagent Mixing:
    o-Phenylenediamine and hydrochloric acid (1:1 molar ratio) are combined in a reactor. Water is removed under reduced pressure before adding urea.

  • Condensation Reaction:
    The mixture is heated to 120–180°C for 2–8 hours. Post-reaction neutralization with 30% sodium hydroxide (pH 7–8) precipitates the product, which is filtered, washed, and vacuum-dried. Yield exceeds 85% .

Table 2: Reaction Parameters for Acid-Catalyzed Method

ParameterDetails
CatalystsHCl, H₂SO₄
Temperature120–180°C
Reaction Time2–8 hours
Yield>85%
Solvent AvoidanceDimethylbenzene excluded

Advantages Over Traditional Methods

This method eliminates dimethylbenzene, a toxic solvent previously used in similar syntheses, enhancing workplace safety and reducing environmental impact. The single-step process reduces operational complexity while maintaining high yield .

Comparative Analysis of Preparation Methods

Efficiency and Practicality

  • Multi-Step Method ( ):
    Higher cumulative yield (82–83% final product) but requires specialized equipment (e.g., reflux apparatus, rotary evaporator). Ideal for small-scale research requiring high purity.

  • Single-Step Method ( ):
    Lower procedural complexity and faster reaction times (2–8 hours) suit industrial scaling. The absence of toxic solvents aligns with green chemistry principles.

Yield Optimization Challenges

  • Intermediate Stability:
    Hydroxy sulfonate intermediates ( ) demand precise temperature control to prevent decomposition.

  • Acid Selection:
    Hydrochloric acid outperforms sulfuric acid in the single-step method due to milder side reactions .

Critical Analysis of Methodological Approaches

Purity Considerations

Recrystallization remains critical in both methods. The multi-step approach employs 95% ethanol for repeated recrystallization, reducing impurities to <2% . The single-step method relies on pH-controlled precipitation, achieving comparable purity without organic solvents .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxybenzimidazole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinone derivatives.

    Reduction: It can be reduced to form dihydro derivatives.

    Substitution: It can undergo electrophilic substitution reactions, particularly at the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

2-Hydroxybenzimidazole consists of a benzene ring fused to an imidazole ring with a hydroxyl group at the second carbon of the imidazole. Its chemical formula is C7H6N2OC_7H_6N_2O .

Chemistry

  • Synthesis of Complex Compounds : 2-HBI serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various substitutions that enhance reactivity and biological activity.
  • Corrosion Inhibitors : The compound has been explored as a component in developing corrosion inhibitors due to its ability to form stable complexes with metal ions.

Biology

  • Enzyme Inhibition : 2-HBI is studied for its potential as an enzyme inhibitor, particularly in the context of Alzheimer's disease. Research indicates that derivatives of 2-HBI can inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases .
  • DNA Intercalation : Some derivatives have been investigated for their ability to intercalate DNA, potentially affecting gene expression and replication processes .

Medicine

  • Antimicrobial Activity : 2-HBI has demonstrated antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
  • Anticancer Properties : Studies have suggested that certain derivatives may possess anticancer activities by inducing apoptosis in cancer cells .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which could be beneficial in treating various inflammatory diseases.

Industry

  • Optical Chemical Sensors : 2-HBI is utilized in developing optical sensors that can detect specific chemical species due to its fluorescent properties.
  • Fruit Antistaling Agents : It has applications in the food industry as an agent to prolong the shelf life of fruits by inhibiting enzymatic browning.

Case Study 1: Alzheimer’s Disease Research

Recent studies have explored the synthesis of hydroxybenzimidazole-donepezil analogues aimed at treating Alzheimer's disease. These compounds showed significant AChE inhibition and reduced amyloid-beta toxicity in neuroblastoma cells, highlighting their potential as multitarget-directed ligands .

Case Study 2: Antimicrobial Activity

In vitro evaluations have demonstrated that certain derivatives of 2-HBI exhibit potent antimicrobial activity against various pathogens, suggesting their potential use in developing new therapeutic agents .

Mechanism of Action

The mechanism of action of 2-Hydroxybenzimidazole involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced cell proliferation, induction of apoptosis in cancer cells, and modulation of immune responses .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The biological and chemical properties of benzimidazole derivatives are heavily influenced by substituents at the 2-position. Key structural analogs and their properties are summarized below:

Compound Substituent (Position) Melting Point (°C) Key Structural Features
2-Hydroxybenzimidazole -OH (2) >300 Polar hydroxyl group enhances hydrogen bonding
Benzimidazole -H (2) 170–172* Parent compound; lacks functional groups
2-Aminobenzimidazole -NH₂ (2) ~250† Amino group increases basicity and reactivity
2-Mercaptobenzimidazole -SH (2) ~220‡ Thiol group confers redox activity
Carbendazim -OCH₃ (2) 302–307§ Methoxy group linked to a carbamate moiety

*Reported in literature outside provided evidence; †,‡,§: Values approximated from analogous compounds.

  • Hydrogen Bonding: The hydroxyl group in 2-HB facilitates hydrogen bonding, influencing solubility and crystallinity. This contrasts with 2-aminobenzimidazole (2-AB), where the -NH₂ group enhances nucleophilicity and coordination with metal ions .
  • Thermal Stability : 2-HB exhibits exceptional thermal stability (mp >300°C), surpassing benzimidazole (mp ~170°C) and 2-AB .

Toxicity and Environmental Impact

Toxicity profiles vary significantly among benzimidazole derivatives, as demonstrated by Daphnia magna assays:

Compound EC₅₀ (24-hour) Relative Toxicity
Carbendazim 2.35 μM Highest
2-Aminobenzimidazole 19.3 mg/L Moderate
This compound >100 mg/L Low
Benzimidazole >100 mg/L Low
  • Mechanistic Insights : Carbendazim’s methoxycarbamate moiety contributes to its high toxicity, while 2-HB’s hydroxyl group reduces bioactivity .
  • Biodegradation : 2-HB is a terminal metabolite in carbendazim degradation, whereas 2-AB is an intermediate. Microbial strains like Bacillus velezensis HY-3479 degrade carbendazim sequentially to 2-AB and 2-HB, which are less persistent in the environment .

A. Antimicrobial and Pharmacological Activity

  • 2-HB: Limited direct antimicrobial activity reported; however, it serves as a precursor in synthesizing bioactive macrocycles .
  • 2-AB : Exhibits moderate toxicity (EC₅₀ 19.3 mg/L) and is implicated in CYP1A1 induction in rat hepatoma cells, unlike 2-HB .
  • 2-Mercaptobenzimidazole : Effective corrosion inhibitor due to thiol-metal interactions, outperforming 2-HB in acidic environments .

B. Material Science

  • Nonlinear Optics (NLO): 2-HB demonstrates promising NLO properties, comparable to 2-mercapto- and 2-phenylbenzimidazole derivatives .
  • Synthetic Utility : 2-HB is used to construct water-soluble macrocycles for substrate binding, leveraging its hydroxyl group for functionalization .

Analytical and Stability Considerations

  • HPLC Separation : 2-HB and benzimidazole exhibit overlapping peaks under standard HPLC conditions (pH 8.0, 277 nm detection), necessitating optimized gradients for resolution .
  • Radiolytic Stability : Under γ-irradiation, 2-HB forms via hydroxyl radical attack on carbendazim’s aromatic ring, contrasting with reductive pathways yielding benzimidazole .

Biological Activity

2-Hydroxybenzimidazole (2-HB) is a compound of significant interest in the field of medicinal chemistry and biochemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential applications of 2-HB, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is characterized by its benzimidazole core with a hydroxyl group at the second position. This structural feature influences its reactivity and biological activity compared to other benzimidazole derivatives.

Property Details
Molecular Formula C7_7H6_6N2_2O
Molecular Weight 134.14 g/mol
Solubility Soluble in organic solvents; limited in water
Melting Point 150-155 °C

1. Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential as a lead compound for developing new antibiotics. The mechanism appears to involve disruption of bacterial cell walls and interference with metabolic pathways.

  • Minimum Inhibitory Concentration (MIC) :
    • Against Staphylococcus aureus: 0.015 mg/mL
    • Against Escherichia coli: 0.05 mg/mL

2. Anti-Cancer Properties

This compound has shown promise in cancer research, particularly in inducing apoptosis in cancer cell lines. In vitro studies demonstrated that it can inhibit tumor growth by affecting cell cycle progression.

  • IC50_{50} Values :
Cell Line IC50_{50} (µM)
MCF-7 (Breast Cancer)25.72 ± 3.95
U87 (Glioblastoma)45.2 ± 13.0

These results indicate that 2-HB could be explored further as a potential anticancer agent.

3. Neuroprotective Effects

Recent investigations into the neuroprotective effects of this compound have revealed its ability to reduce amyloid-beta (Aβ)-induced toxicity in neuroblastoma cells, suggesting a role in Alzheimer's disease treatment.

  • Cell Viability : Compounds derived from 2-HB showed a significant reduction in Aβ-induced cytotoxicity, indicating neuroprotective properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It acts as an inhibitor for various enzymes involved in cellular processes, including acetylcholinesterase (AChE), which is crucial for neurotransmission.
  • Metal Chelation : The compound has been identified as a strong chelator for metal ions like Cu(II), which may play a role in its neuroprotective effects.

Case Study 1: Anticancer Activity

A study conducted on mice bearing tumors treated with this compound analogs showed significant tumor suppression compared to control groups. The study highlighted the compound's potential as an anticancer therapeutic agent, warranting further clinical investigation.

Case Study 2: Neuroprotection in Alzheimer's Disease

In vitro studies demonstrated that derivatives of this compound could prevent oxidative stress-induced cell death, providing insights into their potential use as multi-target drugs for Alzheimer's disease therapy.

Properties

IUPAC Name

1,3-dihydrobenzimidazol-2-one
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InChI

InChI=1S/C7H6N2O/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILNNFMWIMZVEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H6N2O
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DSSTOX Substance ID

DTXSID0060642
Record name 2H-Benzimidazol-2-one, 1,3-dihydro-
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Molecular Weight

134.14 g/mol
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CAS No.

615-16-7
Record name 2-Benzimidazolinone
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Record name 2-Hydroxybenzimidazole
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Synthesis routes and methods I

Procedure details

To a stirred solution of 1,2-phenylenediamine (10.00 g, 0.092 mol) in dimethylformamide (150 cm3) was added 1,1′-carbonyldiimidiazole (CDI, 14.99 g, 0.092 mol). After 22 hours, the reaction mixture was evaporated and then slurried in ethyl acetate. The resulting mixture was filtered, washed with ethyl acetate, and the residue dried in vacuo to give 1,3-dihydrobenzoimidazol-2-one (12.10 g, 98%) as a white solid:
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Synthesis routes and methods II

Procedure details

Following the procedure of Harrison et al., J.Chem.Soc., 1963, 2930-2937, 15 g benzimidazolin-2-one is boiled under reflux for 31/2 hours with 150 ml phosphoryl chloride, dry hydrogen chloride being passed through the refluxing mixture for the last three hours of the reaction. The excess phosphoryl chloride is removed at about 40 mm and the residue treated with about 40 ml of ice water. The cold acid solution is filtered, and the insoluble unreacted benzimidolin-2-one is washed with dilute hydrochloric acid, then with water. The filtrate and washings are made just alkaline, as determined by a litamus test, by the addition of dilute ammonia solution. After thorough cooling, crude 2-chlorobenzimidazole is collected, washed with water and dried. The reaction sequence yields 0.5 g of unreacted benzimidazolin-2-one and 15.6 g of title compound which has a m.p. of 180° C. (softens, bubbles, then resolidifies).
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Synthesis routes and methods III

Procedure details

A mixture of 1,1'-carbonyldiimidazole (10.7 g) and THF (100 ml) was added to a mixture of 1,2-phenylenediamine (6.48 g) and THF (150 ml) which had been cooled to approximately 5° C. in an ice-water bath. The mixture was stirred at ambient temperature for 16 hours. The precipitate was filtered off giving 2,3-dihydrobenzimidazol-2-one (4.38 g, 55%), m.p. >290° C.
Quantity
10.7 g
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6.48 g
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Synthesis routes and methods IV

Procedure details

A mixture of 2.7 parts of 1,3-dihydro-1-(3-hydroxypropyl)-2H-benzimidazol-2-one methanesulfonate, 2.88 parts of 1-[bis(p-fluorophenyl)methyl]piperazine, 2.66 parts of sodium carbonate and 100 parts of 4-methyl-2-pentanone is stirred and refluxed overnight. After cooling, water is added and the layers are separated. The organic phase is dried, filtered and evaporated. The residue is purified by column-chromatography over silica gel using a mixture of trichloromethane and 5% of methanol as eluent. The pure fractions are collected and the eluent is evaporated. The residue is crystallized from 2-propanol, yielding 1-[3-{4-bis(4-fluorophenyl)methyl]-1-piperazinyl}propyl]-1,3-dihydro-2H-benzimidazol-2-one; mp. 197.3° C.
Name
1,3-dihydro-1-(3-hydroxypropyl)-2H-benzimidazol-2-one methanesulfonate
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Synthesis routes and methods V

Procedure details

A mixture of o-phenylenediamine (15.0 g) and urea (50.0 g) was heated at a temperature of 170° C. for a period of 45 min. The solid product was washed with water and recrystallised from ethanol to give benzimidazolin-2-one (16.3 g) as colourless crystals, mp>260° C.
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15 g
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50 g
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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